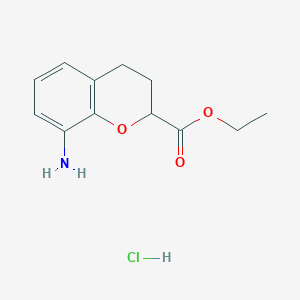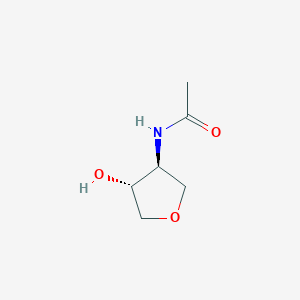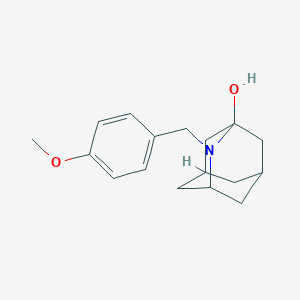
(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine is a chiral amine compound with a tetrahydropyran ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique stereochemistry makes it a valuable building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine can be achieved through several methods. One common approach involves the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans. This method utilizes the ability of furanyl-ether chiral centers to epimerize readily under acidic conditions . Another approach involves the furan ring methodology, which includes an intramolecular Michael addition to form the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of asymmetric hydrogenation and other catalytic processes can enhance the efficiency of the production .
化学反応の分析
Types of Reactions
(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
科学的研究の応用
(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
類似化合物との比較
Similar Compounds
(2S,6S)-2,6-Diaminopimelic acid: This compound shares a similar stereochemistry but has different functional groups and applications.
(E)-1-(2’,4’-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone: Another compound with a tetrahydropyran ring structure but different substituents and properties.
2-(2-Phenylethyl) chromones: These compounds have a similar ring structure but differ in their chemical properties and applications.
Uniqueness
(2S,6S)-2,6-Dimethyl-tetrahydro-pyran-4-ylamine is unique due to its specific stereochemistry and the presence of both methyl and amine groups on the tetrahydropyran ring. This combination of features makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
(2S,6S)-2,6-dimethyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJTIAGNFALSH-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(C[C@@H](O1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, 1-fluoro-4-nitro-2-[(trifluoromethyl)thio]-](/img/structure/B8186890.png)
![benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate](/img/structure/B8186895.png)






